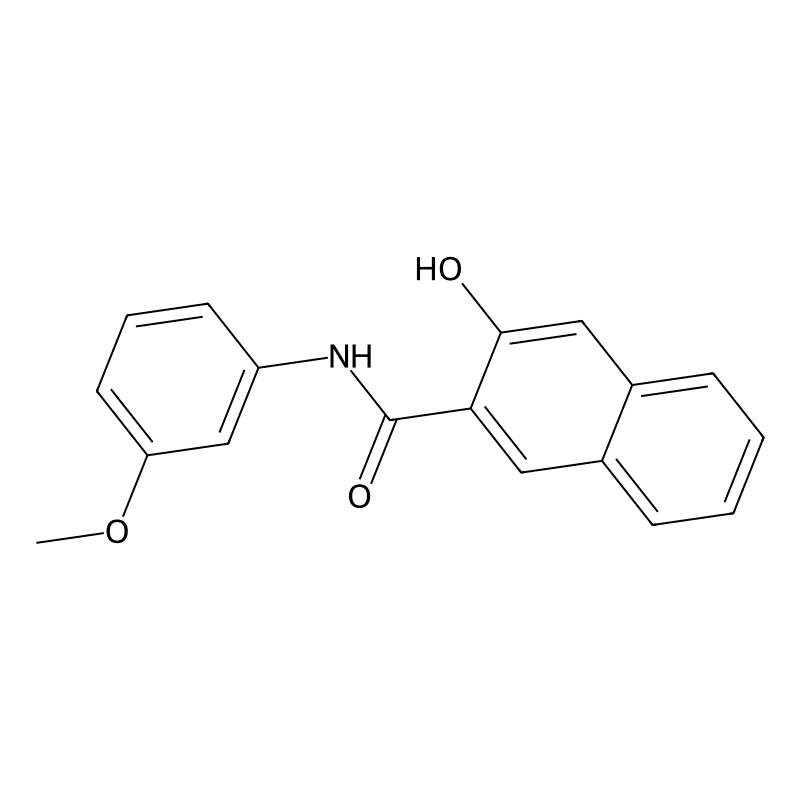3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial Activity
Scientific Field: Medicinal Chemistry
Application Summary: This compound has been tested for its antibacterial activity, particularly against Staphylococcus strains and two mycobacterial species.
Methods of Application: The compound was synthesized and then subjected to in vitro screening against the bacterial strains.
Results: The compound showed high biological activity (MIC = 55.0 µmol/L) against S.
Herbicidal Activity
Scientific Field: Agricultural Chemistry
Application Summary: The compound has been tested for its herbicidal activity, specifically its ability to inhibit photosynthetic electron transport in spinach (Spinacia oleracea L.) chloroplasts.
Methods of Application: The compound was synthesized and then tested for its ability to inhibit photosynthetic electron transport.
Synthesis of 1,3-Oxazepines
Scientific Field: Organic Chemistry
Application Summary: 3-Methoxyphenethylamine, a related compound, was used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling.
Methods of Application: The compound was used in a Pictet-Spengler reaction catalyzed by perfluorooctanesulfonic acid.
μ-Opioid Receptor Agonists
Application Summary: The compound has been used in the synthesis of stereochemically pure oximes, amines, saturated and unsaturated cyanomethyl compounds, and methylaminomethyl compounds at the C9 position in 3-hydroxy-N-phenethyl-5-phenylmorphans.
Methods of Application: The compound was synthesized and then subjected to in vitro screening against the μ-opioid receptor.
Results: One of the most interesting compounds was found to be a potent partial MOR agonist (EC50 = 2.5 nM, %Emax = 89.6%), as determined in the forskolin-induced cAMP accumulation assay.
δ-Opioid Receptor (DOR) and κ-Opioid Receptor (KOR) Agonist Activity
Application Summary: Some of the compounds synthesized using “3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide” were found to have δ-opioid receptor (DOR) or κ-opioid receptor (KOR) agonist activity.
Methods of Application: The compound was synthesized and then subjected to in vitro screening against the DOR and KOR.
Results: Only a few compounds had DOR or KOR agonist activity.
3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide is a chemical compound characterized by its complex structure, which includes a naphthalene moiety and a methoxy-substituted phenyl group. Its molecular formula is C₁₈H₁₅N₁O₃, and it has a molecular weight of approximately 293.32 g/mol. The compound features a hydroxyl group at the 3-position of the naphthalene ring and an amide linkage connecting the naphthalene to the methoxyphenyl group .
There is no scientific research readily available on the mechanism of action of 3HMN-3OP. This suggests it may not be a commonly studied compound in biological systems.
The reactivity of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide can be attributed to its functional groups. Key reactions include:
- Acid-Base Reactions: The hydroxyl group can act as a weak acid, potentially participating in proton transfer reactions.
- Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack under specific conditions, allowing for further functionalization.
- Oxidation: The hydroxyl group may be oxidized to form a ketone or aldehyde, depending on the reagents used.
These reactions are essential for exploring its potential derivatives and applications in medicinal chemistry.
Research indicates that 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide exhibits notable biological activities. Preliminary studies suggest it may possess anti-inflammatory and anticancer properties. For instance, in silico studies have shown that it interacts effectively with certain protein targets, indicating potential therapeutic applications in cancer treatment . Additionally, its structural features suggest possible interactions with various biological pathways, warranting further investigation into its pharmacological profile.
The synthesis of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide typically involves the following steps:
- Starting Materials: The synthesis begins with m-Anisidine (3-methoxyaniline) and 3-Hydroxy-2-naphthoic acid.
- Refluxing: These starting materials are refluxed in an appropriate solvent, often in the presence of coupling agents or catalysts to facilitate the formation of the amide bond.
- Purification: The crude product is purified using techniques such as recrystallization or chromatography to yield pure 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide .
This method allows for efficient production with high yields.
3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating inflammatory diseases and cancers.
- Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
- Material Science: Its unique properties may lend themselves to applications in developing new materials or coatings.
Interaction studies have highlighted the compound's ability to bind with specific proteins and enzymes. For example, computational docking studies have indicated that it forms stable interactions with amino acid residues within target proteins, suggesting its potential as an inhibitor or modulator in biochemical pathways . These findings are crucial for understanding its mechanism of action and guiding future experimental designs.
Several compounds share structural similarities with 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide | Similar naphthalene core | Different methoxy position affects biological activity |
| 4-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | Hydroxyl group at the 4-position | Variations in reactivity due to hydroxyl positioning |
| 3-Hydroxy-N-(4-methylphenyl)-2-naphthamide | Methyl substitution on phenyl | Potentially different pharmacological profiles |
These compounds provide insights into how variations in structure can influence biological activity and chemical reactivity, highlighting the uniqueness of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide within this class of compounds.








